molecular formula C12H19NO4 B2882368 4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid CAS No. 1779469-52-1

4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid

Cat. No.: B2882368
CAS No.: 1779469-52-1
M. Wt: 241.287
InChI Key: SXXIDOHJYDGJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid (molecular formula: C₁₂H₁₉NO₄; molecular weight: 241.28 g/mol) is a conformationally constrained proline derivative featuring a spiro[2.4]heptane core. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes . This compound is notable for its role in medicinal chemistry, particularly as a key intermediate in the synthesis of ledipasvir, an antiviral agent targeting hepatitis C virus (HCV) . Its enantioselective synthesis, achieved via a double allylic alkylation strategy using a chinchonidine-derived catalyst, underscores its importance in asymmetric synthesis . The (S)-enantiomer (CAS: 1935385-39-9) is the biologically active form, with ≥95% purity reported in commercial sources .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)4-5-12(13)6-7-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXIDOHJYDGJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a seven-membered ring and a four-membered ring can be cyclized using a base such as sodium hydride.

    Introduction of the Boc Protecting Group: The nitrogen atom in the spirocyclic core is protected using a tert-butoxycarbonyl (Boc) group. This step is typically carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide (CO2) under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction.

    Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used for deprotection and substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Free amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with various biological targets. The spirocyclic structure provides rigidity and unique spatial orientation, which can enhance binding affinity and selectivity for specific receptors or enzymes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point/Physical State Key Applications/Notes References
4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid Spiro[2.4]heptane Boc-protected amine, carboxylic acid at C5 241.28 Not reported (powder, ≥95% purity) Ledipasvir intermediate; chiral synthesis
1-(tert-Butoxycarbonyl)-8,8-difluoro-1-azaspiro[4.5]decane-2-carboxylic acid Spiro[4.5]decane Difluoro substitution at C8 319.31 171–173°C (beige powder) Enhanced metabolic stability
1-(tert-Butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid Spiro[4.5]decane Oxygen atom in spiro ring (8-oxa) 285.30 71–74°C (yellow crystals) Altered electronic properties
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate Spiro[2.4]heptane Oxygen atom in spiro ring (1-oxa) 213.25 Not reported Increased polarity
5-[(tert-Butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid Bicyclo[4.1.0]heptane Difluoro, oxa-substituted bicyclic system 279.24 Not reported Potential protease inhibitor scaffold
4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.4]heptane-7-carboxylic acid Spiro[2.4]heptane Fmoc-protected amine, carboxylic acid at C7 383.40 Not reported Solid-phase peptide synthesis

Biological Activity

4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid, also known as (S)-4-(tert-butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid, is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, synthesis methods, and pharmacological applications.

  • Molecular Formula: C12H19NO4
  • Molecular Weight: 241.28 g/mol
  • CAS Number: 1984825-25-3
  • IUPAC Name: (S)-4-(tert-butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid

The compound features a spirocyclic structure that contributes to its biological activity, particularly in interactions with various biological targets.

Synthesis Methods

The synthesis of 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid has been documented through various methods, including multi-step organic reactions involving key intermediates. One notable method includes the use of Noyori hydrogenation reactions and specific catalysts to enhance yield and selectivity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to the spirocyclic structure. For instance, derivatives have shown activity against bacteria such as Acinetobacter baumannii, suggesting that 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid may exhibit similar properties . The mechanism appears to involve inhibition of bacterial growth through disruption of cellular processes.

Pharmacological Applications

  • Antiviral Activity : The compound serves as an intermediate in the synthesis of antiviral agents like ledipasvir, which is used in treating hepatitis C virus infections. Its structural analogs have demonstrated potent inhibitory effects on viral replication .
  • Potential in Cardiovascular Treatments : Research indicates that spirocyclic compounds can act as agonists for specific receptors involved in cardiovascular inflammation, suggesting a therapeutic application for managing inflammatory responses in cardiovascular diseases .

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing novel derivatives of azaspiro compounds demonstrated their efficacy in reducing neutrophil adhesion in vitro, which is critical for inflammatory diseases .
  • Antimicrobial Screening : Another investigation into a series of spirocyclic compounds revealed their effectiveness against various pathogens, supporting the hypothesis that 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid could serve as a lead compound for developing new antibiotics .

Research Findings Table

Study ReferenceBiological ActivityKey Findings
AntiviralPotent NS5A inhibitor in hepatitis C treatment
Anti-inflammatoryReduced neutrophil adhesion; potential cardiovascular application
AntimicrobialEffective against Acinetobacter baumannii; suggests broad-spectrum activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multi-step protocols involving phase-transfer catalysis or one-pot allylic alkylation. For example, a catalytic enantioselective approach using a chinchonidine-derived catalyst under phase-transfer conditions achieves high stereochemical control for related spirocyclic proline derivatives . The Boc-protection step is critical; tert-butyl esters are introduced under anhydrous conditions using Boc anhydride and a base like DMAP. Purification often employs chromatography (e.g., silica gel) or recrystallization, with yields ranging from 60–70% depending on solvent choice (e.g., THF or DCM) .

Q. How is the structural integrity of this spirocyclic compound confirmed post-synthesis?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is standard for confirming the spirocyclic scaffold and Boc-group placement. X-ray crystallography may resolve ambiguities in stereochemistry, particularly for enantiomers. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : The compound serves as a rigid proline analog in peptide synthesis, enhancing conformational restraint for drug candidates. For instance, it is a key intermediate in antiviral agents like ledipasvir, where the spirocyclic core improves target binding affinity. Its Boc-protected amine allows selective deprotection for further functionalization .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to achieve >90% enantiomeric excess (ee)?

  • Methodology : Chiral phase-transfer catalysts (e.g., derivatives of cinchona alkaloids) are pivotal. Reaction parameters such as temperature (-70°C to 0°C), solvent polarity (toluene vs. MTBE), and catalyst loading (5–10 mol%) significantly impact ee. For example, asymmetric allylic alkylation at low temperatures reduces racemization, while kinetic resolution during crystallization enhances ee .

Q. What strategies mitigate side reactions during Boc-deprotection of this compound?

  • Methodology : Controlled acidic conditions (e.g., TFA in DCM at 0°C) minimize carbocation formation, a common side reaction with Boc groups. Scavengers like triisopropylsilane (TIPS) trap tert-butyl cations, preventing alkylation of sensitive functional groups. Monitoring by TLC or HPLC ensures complete deprotection without degradation .

Q. How does the spirocyclic structure influence the compound’s reactivity in peptide coupling reactions?

  • Methodology : The spiro[2.4]heptane scaffold imposes torsional strain, increasing susceptibility to ring-opening under basic conditions. Coupling agents like HATU or EDCI/HOAt are preferred over DCC to avoid side reactions. Computational studies (DFT-B3LYP/6-31G*) predict nucleophilic attack sites, guiding experimental design for regioselective modifications .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Methodology : High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separates enantiomers and detects diastereomeric byproducts. Mass-directed purification (LC-MS) isolates impurities for structural elucidation. Quantitation limits of <0.1% are achievable using charged aerosol detection (CAD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.